physicochemical properties of 1-Naphthalenecarboxylic acid sodium salt
physicochemical properties of 1-Naphthalenecarboxylic acid sodium salt
An In-depth Technical Guide to the Physicochemical Properties of 1-Naphthalenecarboxylic Acid Sodium Salt
Authored by: A Senior Application Scientist
Introduction: Beyond the Basics of a Naphthalene Derivative
To the dedicated researcher, scientist, or drug development professional, a molecule is more than just a structure; it is a complex entity defined by a unique set of physicochemical properties. These properties govern its behavior, from solubility and stability to its interactions within a biological system. This guide provides an in-depth exploration of 1-Naphthalenecarboxylic acid sodium salt (also known as sodium 1-naphthoate), a compound frequently encountered as a synthetic intermediate and a research chemical.[1][2]
While often discussed in the context of its parent compound, 1-Naphthalenecarboxylic acid, the sodium salt form possesses distinct characteristics crucial for its practical application, particularly in formulation and analytical studies. Understanding the interplay between its salt and acid forms is fundamental to harnessing its potential. This document moves beyond a simple data sheet, offering a synthesized narrative grounded in field-proven insights and authoritative data to explain the causality behind its properties and the experimental choices made to characterize them.
Section 1: Core Molecular and Physical Characteristics
The foundational identity of a compound begins with its molecular and bulk physical properties. These descriptors are the first point of reference for handling, storage, and stoichiometric calculations.
| Property | Value | Source |
| IUPAC Name | sodium;naphthalene-1-carboxylate | [3] |
| Synonyms | 1-Naphthoic acid, sodium salt; Sodium 1-naphthoate | [3][4] |
| CAS Number | 17273-44-8 | [3] |
| Molecular Formula | C₁₁H₇NaO₂ | [3] |
| Molecular Weight | 194.16 g/mol | [3] |
| Appearance | Pure white crystal or off-white to beige powder | [4][5] |
Section 2: Solubility and Dissolution Behavior
Solubility is a critical parameter influencing bioavailability, formulation strategies, and the design of analytical methods. The conversion of the sparingly soluble 1-Naphthalenecarboxylic acid to its sodium salt dramatically alters its dissolution profile.
Solubility Profile
| Solvent | Solubility | Rationale |
| Water | Readily Soluble | [5][6] |
| Polar Organic Solvents | Soluble (e.g., ethanol, methanol, acetone) | [5] |
Causality and Field Insights:
The enhanced aqueous solubility of the sodium salt over its parent acid is a direct consequence of its ionic nature. 1-Naphthalenecarboxylic acid is sparingly soluble in water, particularly in acidic conditions.[7][8] By forming the sodium salt, the highly polar carboxylate-sodium ion pair readily interacts with water molecules, facilitating dissolution. This property is fundamental in pharmaceutical sciences, where salt formation is a common strategy to improve the solubility and dissolution rate of poorly soluble acidic or basic drugs.
The solubility in polar organic solvents like ethanol and methanol is also attributed to favorable dipole-dipole interactions between the solvent and the ionic compound.[5] This dual solubility makes the compound versatile for various experimental setups, from aqueous buffers in biological assays to organic mobile phases in chromatography.
Section 3: Acidity and Ionization State (pKa)
While we are examining the sodium salt, its behavior in solution is inextricably linked to the pKa of its conjugate acid, 1-Naphthalenecarboxylic acid. The pKa value is the cornerstone for predicting how the molecule will behave at different pH values.
The equilibrium between the acid and its conjugate base (the salt form) is a pivotal concept.
Caption: Ionization equilibrium of 1-Naphthalenecarboxylic acid.
Key Parameter: pKa
The pKa of 1-Naphthalenecarboxylic acid is approximately 3.6-3.7 (at 25°C).[1][4][8]
Expertise in Action:
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At pH < pKa (e.g., pH 2): The equilibrium shifts to the left. The compound will predominantly exist as the protonated, neutral 1-Naphthalenecarboxylic acid. This form has lower aqueous solubility and may precipitate from an aqueous solution.
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At pH > pKa (e.g., pH 7.4): The equilibrium shifts to the right. The compound will be deprotonated, existing as the water-soluble 1-naphthoate anion.[8] This is the dominant form in physiological conditions and most neutral or basic analytical buffers.
This pH-dependent behavior is critical in drug development for predicting absorption in the gastrointestinal tract and in analytical chemistry for ensuring the analyte remains dissolved in an HPLC mobile phase.
Section 4: Thermal Properties and Stability
The stability of a compound under various environmental conditions dictates its shelf-life, storage requirements, and compatibility with other substances.
| Property | Value | Notes |
| Melting Point | 157-165°C (for parent acid) | [4][9] |
| Boiling Point | 300°C (for parent acid) | [1][7] |
| Stability | Stable under normal conditions. | [1][6] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [1][6] |
| Degradation Factors | High temperatures, UV light, extreme pH. |
Trustworthiness Through Self-Validating Systems:
A compound's stated stability must be considered within the context of its handling and storage. The sodium salt form can be hygroscopic, meaning it may absorb moisture from the atmosphere. This is a common characteristic of organic salts and can impact the accuracy of weighing and the long-term stability of the solid material.
Recommended Storage: For optimal stability, solutions should be stored at low temperatures (-20°C to -80°C) and protected from light.[2] It is advisable to aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound over time.
The following workflow illustrates a robust process for assessing the stability of the compound under forced degradation conditions, a critical step in drug development and analytical method validation.
Caption: Experimental workflow for forced degradation stability testing.
Section 5: Spectroscopic and Analytical Characterization
Unambiguous identification and quantification require a suite of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
Comparative Spectroscopic Data
The following data pertains primarily to the parent acid, as spectral libraries are more extensive for the neutral form. The anionic form in solution will show subtle but distinct shifts.
| Technique | Parameter | Characteristic Value (for 1-Naphthalenecarboxylic Acid) | Source |
| UV-Vis (in Ethanol) | λmax | ~293 nm | [1][7] |
| FTIR (KBr Pellet) | C=O Stretch (ν) | ~1680 cm⁻¹ | |
| O-H Stretch (ν) | 2500-3300 cm⁻¹ (broad) | ||
| ¹H NMR (in DMSO-d₆) | COOH proton (δ) | ~13.17 ppm (singlet) | |
| Aromatic protons (δ) | 7.46-8.87 ppm (multiplet) | ||
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 172.05 | [10] |
| Base Peak | m/z 127.04 | [10] |
Authoritative Grounding: The National Institute of Standards and Technology (NIST) provides comprehensive, evaluated spectral data for 1-Naphthalenecarboxylic acid, which serves as a primary reference.[10][11][12]
Quantitative Analysis
For accurate quantification, especially at low concentrations, chromatographic methods are the gold standard.
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High-Performance Liquid Chromatography (HPLC-UV): A robust and widely accessible technique for routine analysis. A typical limit of detection is in the 0.1 - 1 µg/mL range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the premier method for trace-level quantification in complex matrices like biological fluids. Its limit of detection can be as low as 0.005 - 10 ng/mL.
Section 6: Field-Proven Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the pKa of 1-Naphthalenecarboxylic acid, the conjugate acid of the sodium salt.
Causality: This method relies on monitoring the change in pH of a solution of the weak acid as a strong base is incrementally added. The pKa corresponds to the pH at which the acid is exactly half-neutralized.
Methodology:
-
Preparation: Accurately weigh approximately 50-100 mg of 1-Naphthalenecarboxylic acid and dissolve it in a suitable co-solvent mixture (e.g., 50:50 ethanol:water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, loaded into a burette.
-
Data Collection: Record the initial pH of the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint: Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half the volume of NaOH required to reach the equivalence point has been added).
Protocol 2: Quantification by HPLC-UV
Objective: To determine the concentration of 1-Naphthalenecarboxylic acid sodium salt in a solution.
Causality: This protocol uses reversed-phase HPLC to separate the analyte from other components based on its polarity. The UV detector quantifies the analyte by measuring its absorbance at a specific wavelength (λmax), which is proportional to its concentration.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A common starting gradient might be 60:40 (Buffer:Acetonitrile). The acidic pH ensures the analyte is in its protonated, less polar form for better retention on the C18 column.
-
Standard Preparation: Prepare a stock solution of 1-Naphthalenecarboxylic acid sodium salt of known concentration (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the unknown sample with the mobile phase to a concentration expected to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 293 nm[7]
-
-
Data Analysis: Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. Inject the unknown sample, determine its peak area, and calculate its concentration using the linear regression equation from the calibration curve.
Conclusion
1-Naphthalenecarboxylic acid sodium salt is a compound whose utility in research and development is defined by a distinct set of physicochemical properties. Its high aqueous solubility, a direct result of its ionic character, stands in contrast to its sparingly soluble parent acid. This behavior, governed by the pKa of approximately 3.7, is a critical consideration for formulation and analytical method development. The compound is thermally stable under standard conditions but is susceptible to degradation from UV light and extreme pH. Its characterization is robustly achieved through a combination of spectroscopic methods (UV-Vis, FTIR, NMR, MS) and quantified with high precision using chromatographic techniques like HPLC and LC-MS/MS. This guide has provided not only the core data but also the underlying scientific principles and practical workflows, equipping the modern scientist with the comprehensive knowledge required for its effective application.
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